2,3-dihydroxydec-4-ynoic acid is an organic compound characterized by its unique structure and functional groups. This compound belongs to the family of fatty acids and is notable for its potential biological activities. It has garnered interest in scientific research due to its unique chemical properties and possible applications in various fields.
2,3-dihydroxydec-4-ynoic acid is classified as a hydroxy fatty acid. It can be synthesized from natural sources or through chemical reactions in laboratory settings. The compound's structure includes a decanoic acid backbone with two hydroxyl groups and a triple bond, making it a member of the alkyne family of compounds. Its chemical formula is , and it has been cataloged in databases such as PubChem under the Compound ID 10584182 .
The synthesis of 2,3-dihydroxydec-4-ynoic acid can be achieved through several methods, often involving the manipulation of existing fatty acids or their derivatives. A common approach includes:
The synthesis may involve reagents such as potassium permanganate for hydroxylation and strong bases for alkyne formation. Reaction conditions typically require careful control of temperature and pH to ensure high yields and selectivity.
The molecular structure of 2,3-dihydroxydec-4-ynoic acid features:
2,3-dihydroxydec-4-ynoic acid can participate in various chemical reactions, including:
Reactions are generally conducted under controlled conditions using catalysts or specific reagents to drive the desired transformations while minimizing side reactions.
Relevant data indicate that the compound's reactivity is influenced by its functional groups, making it a candidate for further investigation in synthetic organic chemistry.
2,3-dihydroxydec-4-ynoic acid has potential applications in:
Research continues to explore these applications, focusing on optimizing synthesis methods and understanding the compound's biological interactions further.
The biosynthesis of 2,3-dihydroxydec-4-ynoic acid (C₁₀H₁₆O₄, CID 10584182) originates from core fatty acid synthesis (FAS) machinery [1] [2]. This pathway initiates with acetyl-CoA carboxylation to malonyl-CoA, catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase. Malonyl-CoA is subsequently transferred to acyl carrier protein (ACP) to form malonyl-ACP, a critical extender unit for carbon-chain elongation [2]. The chain elongation cycle involves:
Table 1: Key Enzymes in Dec-4-ynoic Acid Formation
Enzyme | Function | Cofactors/Substrates |
---|---|---|
Acetyl-CoA carboxylase | Malonyl-CoA synthesis | Biotin, ATP, HCO₃⁻ |
β-Ketoacyl-ACP synthase | Chain elongation via condensation | Acetyl-CoA, malonyl-ACP |
Dehydratase | Introduces double bonds | β-Hydroxyacyl intermediates |
Acetylenase | Converts alkenes to alkynes | O₂, NADPH |
For 2,3-dihydroxydec-4-ynoic acid, post-elongation modifications are essential:
Modular polyketide synthases (PKSs) offer an alternative route to fatty acid-derived structures. Unlike iterative FAS, PKSs employ discrete catalytic domains arranged in modules, enabling precise functional group incorporation [6]. For 2,3-dihydroxydec-4-ynoic acid:
Table 2: PKS Domains Implicated in 2,3-Dihydroxydec-4-ynoic Acid Biosynthesis
PKS Module | Domains | Function | Product Modification |
---|---|---|---|
Initiation | AT-ACP | Acetyl unit loading | None |
Elongation 1–3 | KS-AT-DH-KR-ACP | Chain extension, dehydration, reduction | β-Hydroxyacyl intermediates |
Elongation 4 | KS-AT-DH*-KR-ACP | Δ⁴ Double bond formation | trans-Dec-4-enoic acid |
Elongation 5 | KS-AT-Yne-KR-ACP | Alkyne formation, reduction | Dec-4-ynoic acid derivative |
Termination | TE | Hydrolysis/cyclization | Free acid release |
DH: Dehydratase; Yne: Acetylenase domain (hypothesized); TE: Thioesterase.
Chain termination via thioesterase (TE) releases the free acid. Evidence suggests PKS systems in bacteria (e.g., Streptomyces) or fungi could synthesize this compound, leveraging their versatility in generating polyketide-fatty acid hybrids [6] [8].
Genetic control optimizes yield and pathway flux:
Table 3: Genetic Elements for Microbial Production Optimization
Genetic Strategy | Target Element | Effect on Production | Host Example |
---|---|---|---|
Inducible promoters | P-atp2, P-asr | pH-dependent pathway activation | E. coli, C. glutamicum |
Precursor gene overexpression | acc, fabD, GUT1 | Enhanced malonyl-ACP/acetyl-CoA flux | Y. lipolytica |
CRISPRi repression | β-oxidation genes (e.g., fadE) | Redirect carbon from degradation | Pseudomonas |
Electron carrier engineering | NADPH-generating enzymes (e.g., G6PDH) | Supply reducing equivalents for hydroxylation | Saccharomyces cerevisiae |
Fermentation optimization via waste feedstocks (e.g., crude glycerol, soybean molasses) reduces costs. Yarrowia lipolytica engineered with GUT1 produced 17.7 mg/L of kynurenic acid using soybean molasses, demonstrating feasibility for structurally analogous acids [4]. Similar approaches could enhance 2,3-dihydroxydec-4-ynoic acid titers.
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